4-Chlorobenzhydrol

描述

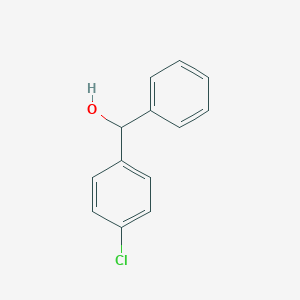

Structure

3D Structure

属性

IUPAC Name |

(4-chlorophenyl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJYOOHCNOXWTKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870472 | |

| Record name | Benzenemethanol, 4-chloro-.alpha.-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119-56-2 | |

| Record name | 4-Chlorobenzhydrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorobenzhydrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorobenzhydrol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, 4-chloro-.alpha.-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanol, 4-chloro-.alpha.-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorobenzhydryl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROBENZHYDROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5V8VYQ65X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of 4-Chlorobenzhydrol

Introduction: 4-Chlorobenzhydrol, also known as (4-chlorophenyl)phenylmethanol, is a diarylmethane alcohol.[1][2] It serves as a crucial chemical intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries.[3] This technical guide provides a comprehensive overview of its fundamental properties, experimental protocols, and its role as a precursor in drug development, tailored for researchers, scientists, and professionals in the field.

Chemical Identity and Identifiers

This compound is unambiguously identified by several standard chemical codes and naming conventions, which are essential for regulatory compliance, procurement, and research documentation.

| Identifier | Value |

| CAS Number | 119-56-2[1][3][4] |

| IUPAC Name | (4-chlorophenyl)phenylmethanol[1][5] |

| Molecular Formula | C₁₃H₁₁ClO[1][2][6] |

| Synonyms | p-Chlorobenzhydrol, 4-Chlorodiphenylcarbinol, (4-Chlorophenyl)(phenyl)methanol[1][3][4] |

| InChI Key | AJYOOHCNOXWTKJ-UHFFFAOYSA-N[3][7] |

| SMILES | OC(c1ccccc1)c2ccc(Cl)cc2[5][7] |

| EC Number | 204-333-4[7] |

Physicochemical Properties

The physical and chemical properties of this compound define its behavior in various solvents and reaction conditions. It typically appears as a white to off-white crystalline solid.[3]

| Property | Value |

| Molecular Weight | 218.68 g/mol [1][2][6][7] |

| Melting Point | 58-63 °C[2][7][8] |

| Boiling Point | 150-151 °C at 2.6 mmHg[2][4][8] |

| Density | ~1.12-1.22 g/cm³ (estimate)[4][9] |

| Water Solubility | Insoluble[4][10] |

| Organic Solvent Solubility | Soluble in methanol, ethanol, acetone, and N,N-Dimethylformamide.[3][11] |

| Vapor Pressure | 1.45 x 10⁻⁵ mmHg at 25 °C[4][10] |

Spectral Data

Spectroscopic data is critical for the structural confirmation and purity assessment of this compound. Various spectroscopic analyses have been documented.

| Spectral Method | Availability & Notes |

| ¹H NMR | Spectrum data available, typically recorded in CDCl₃.[9][12] |

| ¹³C NMR | Spectrum data available, typically recorded in CDCl₃.[9][13] |

| Infrared (IR) | Spectra available from KBr disc or nujol mull preparations.[9][14] |

| Mass Spectrometry (MS) | Electron ionization (EI) mass spectrum data is available.[9] |

Experimental Protocols

The synthesis of this compound can be achieved through several established methods. Below are detailed protocols for two common laboratory-scale syntheses.

This is a widely used method involving the reduction of a ketone to a secondary alcohol using a hydride reagent.

Methodology:

-

Dissolution: Dissolve 5.0 g (0.023 mol) of 4-chlorobenzophenone (B192759) in 15 mL of isopropyl alcohol (IPA) in a reaction flask.[2][4]

-

Reduction: Add 0.265 g (0.007 mol) of sodium borohydride (B1222165) (NaBH₄) to the solution. Maintain the reaction temperature at 65°C for 2 hours.[2][4]

-

Solvent Removal: After the reaction is complete, distill the mixture to remove approximately 90% of the isopropyl alcohol.[2][4]

-

Work-up: Cool the resulting solution and treat it with a dilute hydrochloric acid solution (prepared from 5 mL of concentrated HCl in 20 mL of water).[2][4]

-

Extraction: Extract the product from the aqueous solution using 15 mL of toluene (B28343).[2][4]

-

Washing: Wash the toluene extract with water until the pH of the aqueous layer is neutral (pH 7).[2][4]

-

Isolation: The final product can be isolated by concentrating the toluene extract. The melting point of the crude product is typically in the range of 58-60°C.[2][4]

References

- 1. This compound | C13H11ClO | CID 8401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 119-56-2 [chemicalbook.com]

- 3. CAS 119-56-2: this compound | CymitQuimica [cymitquimica.com]

- 4. Cas 119-56-2,this compound | lookchem [lookchem.com]

- 5. B23691.22 [thermofisher.com]

- 6. scbt.com [scbt.com]

- 7. This compound 98 119-56-2 [sigmaaldrich.com]

- 8. This compound | 119-56-2 | TCI AMERICA [tcichemicals.com]

- 9. Page loading... [guidechem.com]

- 10. chembk.com [chembk.com]

- 11. echemi.com [echemi.com]

- 12. This compound(119-56-2) 1H NMR [m.chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. This compound(119-56-2) IR2 spectrum [chemicalbook.com]

An In-depth Technical Guide to 4-Chlorobenzhydrol (CAS No. 119-56-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobenzhydrol, with the Chemical Abstracts Service (CAS) number 119-56-2, is a diarylmethane derivative characterized by a benzhydrol structure with a chlorine substituent on one of the phenyl rings.[1] It presents as a white to off-white crystalline powder.[2] This compound is a key chemical intermediate, primarily recognized for its role in the synthesis of active pharmaceutical ingredients (APIs), most notably second-generation antihistamines such as Cetirizine.[3][4] Its utility also extends to general chemical research where it can serve as a precursor or reagent in various organic synthesis reactions.[3] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, applications, and safety information.

Physicochemical Properties

This compound is sparingly soluble in water but shows good solubility in organic solvents like ethanol, acetone, and N,N-Dimethylformamide.[2][4] Key quantitative data are summarized in Table 1 for ease of reference.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference(s) |

| CAS Number | 119-56-2 | [5] |

| Molecular Formula | C₁₃H₁₁ClO | [5] |

| Molecular Weight | 218.68 g/mol | [5] |

| Appearance | White to off-white crystalline powder/solid | [2] |

| Melting Point | 58-60 °C | [6] |

| Boiling Point | 150-151 °C at 2.6 mm Hg | [7] |

| Density | ~1.118 g/cm³ (rough estimate) | [7] |

| Water Solubility | Insoluble | [7] |

| pKa | 13.34 ± 0.20 (Predicted) | [7] |

| XLogP3 | 3.3 | [8] |

Synthesis and Manufacturing

The primary route for synthesizing this compound is through the reduction of its corresponding ketone, 4-chlorobenzophenone (B192759). Several reducing agents and reaction conditions can be employed for this transformation.

Experimental Protocols

Protocol 3.1.1: Reduction of 4-Chlorobenzophenone with Sodium Borohydride (B1222165)

This is a common and straightforward laboratory-scale method for the preparation of this compound.

-

Materials:

-

4-chlorobenzophenone (5.0 g, 0.023 mol)

-

Isopropyl alcohol (IPA) (15 mL)

-

Sodium borohydride (NaBH₄) (0.265 g, 0.007 mol)

-

Concentrated Hydrochloric Acid (HCl)

-

Water

-

Reaction flask, condenser, heating mantle, separatory funnel

-

-

Procedure:

-

Dissolve 5.0 g of 4-chlorobenzophenone in 15 mL of isopropyl alcohol in a reaction flask and heat the mixture to 50°C.[9]

-

Once dissolved, add 0.265 g of sodium borohydride in one portion.[9]

-

Maintain the reaction temperature at 65°C and stir for 2 hours.[9]

-

After the reaction is complete, distill the mixture to remove approximately 90% of the isopropyl alcohol.[9]

-

Cool the resulting solution and acidify by treating it with dilute HCl (prepared by adding 5 mL of concentrated HCl to 20 mL of water).[9]

-

Extract the product from the aqueous solution using 15 mL of toluene.[9]

-

Wash the toluene extract with water until the pH of the aqueous layer is neutral (pH 7).[9]

-

The resulting toluene solution containing this compound can be used directly in subsequent steps or concentrated to isolate the crude product, which can be purified by recrystallization.[9]

-

Protocol 3.1.2: Synthesis via Grignard Reaction

An alternative pathway involves the Grignard reaction, which is fundamental in forming carbon-carbon bonds.

-

Materials:

-

Magnesium (Mg) turnings

-

Anhydrous diethyl ether

-

Dilute acid (e.g., H₂SO₄ or NH₄Cl solution)

-

Procedure:

-

Prepare a Grignard reagent (phenylmagnesium bromide) by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether.

-

In a separate flask, dissolve 4-chlorobenzaldehyde in anhydrous diethyl ether.

-

Slowly add the prepared Grignard reagent to the 4-chlorobenzaldehyde solution under stirring, typically in an ice bath to control the exothermic reaction.

-

After the addition is complete, allow the mixture to stir at room temperature to ensure the reaction goes to completion.

-

Quench the reaction by carefully adding a dilute acid or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous salt (e.g., MgSO₄).

-

Evaporate the solvent under reduced pressure to yield the crude this compound, which can then be purified.

-

Synthesis Workflow Visualization

The following diagram illustrates the common synthesis pathway from 4-chlorobenzophenone.

Applications in Research and Drug Development

The principal application of this compound is as a crucial building block in the pharmaceutical industry.[4]

-

Intermediate for Antihistamines: It is a well-established precursor in the multi-step synthesis of Cetirizine, a widely used second-generation H1 receptor antagonist for treating allergies.[3][6] The synthesis involves converting the hydroxyl group of this compound into a better leaving group (e.g., chloride), followed by nucleophilic substitution with a piperazine (B1678402) derivative.[9][10]

-

Chemical Research: In a broader context, this compound serves as a versatile intermediate for creating a variety of organic molecules. Its hydroxyl and chloro-substituted phenyl groups provide reactive sites for further chemical modifications.[3]

-

Analytical Standard: It is also used as an internal standard for analytical purposes, such as in the gas chromatography-mass spectrometry (GC-MS) measurement of metabolites in urine.[6][7]

Role in Cetirizine Synthesis

The diagram below outlines the logical progression from this compound to the antihistamine Cetirizine.

Biological Activity and Toxicology

Mechanism of Action

As an intermediate, this compound does not have a therapeutic mechanism of action itself. Its biological relevance is derived from the final products synthesized from it. For instance, in the case of Cetirizine, the final molecule acts as a selective inverse agonist of the histamine (B1213489) H1 receptor, which blocks the action of histamine and mitigates allergic responses.[11]

Toxicological Profile

Table 2: Safety and Hazard Information

| Hazard Type | GHS Classification & Statements | EU Risk & Safety Phrases (Legacy) | Reference(s) |

| Acute Oral Toxicity | H302: Harmful if swallowed | R22: Harmful if swallowed | [12] |

| Skin/Eye Irritation | Not explicitly classified, but caution advised. | R36/37/38: Irritating to eyes, respiratory system and skin. | [3] |

| Aquatic Hazard | H412: Harmful to aquatic life with long lasting effects | - | [12] |

| Handling | P264, P270, P301+P317, P330, P501 | S24/25: Avoid contact with skin and eyes. S36: Wear suitable protective clothing. | [3][12] |

Analytical Methods

The characterization and quality control of this compound are typically performed using standard analytical techniques in organic chemistry.

-

Chromatography: High-Performance Liquid Chromatography (HPLC) is a common method for assessing the purity of this compound and for the enantioseparation of its chiral forms using a chiral stationary phase.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is also employed for its identification and quantification, particularly when used as an internal standard.[6][12]

-

Spectroscopy:

-

NMR Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure.[12]

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, aiding in structural confirmation.[12]

-

Infrared (IR) Spectroscopy: Used to identify functional groups, such as the characteristic O-H stretch of the alcohol group.[12]

-

References

- 1. researchgate.net [researchgate.net]

- 2. CAS 119-56-2: this compound | CymitQuimica [cymitquimica.com]

- 3. Page loading... [wap.guidechem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound 98 119-56-2 [sigmaaldrich.com]

- 6. 4-氯二苯甲醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Cas 119-56-2,this compound | lookchem [lookchem.com]

- 8. This compound, (S)- | C13H11ClO | CID 852995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (S)-4-Chlorobenzhydrol|Chiral Synthon|CAS 101402-04-4 [benchchem.com]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. CN104387237A - Resolution method of this compound enantiomer by simulated moving bed chromatography - Google Patents [patents.google.com]

- 12. This compound | C13H11ClO | CID 8401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

4-Chlorobenzhydrol IUPAC name (4-chlorophenyl)-phenylmethanol

An In-depth Technical Guide to (4-chlorophenyl)-phenylmethanol

Abstract

(4-chlorophenyl)-phenylmethanol, also known as 4-Chlorobenzhydrol, is a diarylmethane derivative with significant applications in the pharmaceutical and chemical industries.[1] Its utility primarily lies in its role as a key intermediate in the synthesis of various pharmaceutical agents, particularly second-generation antihistamines like Cetirizine and Meclizine. This document provides a comprehensive technical overview of (4-chlorophenyl)-phenylmethanol, detailing its physicochemical properties, common synthetic routes with experimental protocols, and its applications in drug development and modern organic synthesis.

Physicochemical Properties

(4-chlorophenyl)-phenylmethanol is a white to off-white crystalline solid at room temperature.[2] The presence of a polar hydroxyl group and two aromatic rings, one of which is substituted with an electron-withdrawing chlorine atom, defines its chemical reactivity and solubility.[2] It is generally insoluble in water but shows solubility in various organic solvents.[2]

A summary of its key physicochemical data is presented in the table below.

| Property | Value | Source(s) |

| IUPAC Name | (4-chlorophenyl)-phenylmethanol | [1] |

| Synonyms | This compound, p-Chlorobenzhydrol | [1] |

| CAS Number | 119-56-2 | [1][3] |

| Molecular Formula | C₁₃H₁₁ClO | [1][2][3][4] |

| Molecular Weight | 218.68 g/mol | [1][4] |

| Appearance | White to off-white crystalline powder or solid | [2] |

| Melting Point | 58-60 °C | [5] |

| Boiling Point | ~352 °C (decomposes) | [2] |

| Density | ~1.199 g/cm³ | [2] |

| Solubility | Insoluble in water; Soluble in organic solvents | [2] |

| LogP | 3.3 / 3.42 | [1][4] |

Synthesis and Manufacturing

The synthesis of (4-chlorophenyl)-phenylmethanol is primarily achieved through two well-established routes: the reduction of 4-chlorobenzophenone (B192759) and the Grignard reaction.

Route 1: Reduction of 4-Chlorobenzophenone

The most common and straightforward method for synthesizing (4-chlorophenyl)-phenylmethanol is the reduction of the corresponding ketone, 4-chlorobenzophenone. This transformation can be accomplished using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent being a prevalent choice due to its selectivity and mild reaction conditions.[6] Alternative methods may employ zinc powder in an alkaline solution.[6][7]

Route 2: Grignard Synthesis

An alternative and highly versatile method is the Grignard reaction, which is fundamental for forming carbon-carbon bonds.[8][9] This route can be approached in two ways:

-

Reacting phenylmagnesium bromide (a Grignard reagent) with 4-chlorobenzaldehyde.

-

Reacting 4-chlorophenylmagnesium bromide with benzaldehyde.

The reaction involves the nucleophilic addition of the Grignard reagent to the carbonyl carbon of the aldehyde.[10] The resulting magnesium alkoxide intermediate is then protonated during an acidic work-up to yield the final alcohol product.[10] This method is particularly useful for creating structural analogs by varying either the Grignard reagent or the aldehyde.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of (4-chlorophenyl)-phenylmethanol.

Protocol 1: Synthesis via Reduction of 4-Chlorobenzophenone

This protocol is adapted from established reduction procedures for benzophenones.[6]

Materials:

-

4-chlorobenzophenone (1.0 equiv)

-

Sodium borohydride (NaBH₄) (1.5 equiv)

-

Methanol (or Ethanol)

-

Dichloromethane (B109758) (or Ethyl Acetate)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 4-chlorobenzophenone (1.0 equiv) in methanol (approx. 10 mL per gram of ketone).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to near 0 °C.

-

Reduction: Slowly add sodium borohydride (1.5 equiv) to the stirred solution in small portions over 20-30 minutes. The addition is exothermic, and maintaining a low temperature is crucial to control the reaction rate.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to decompose the excess NaBH₄ and the borate (B1201080) ester complex.

-

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Add dichloromethane (or ethyl acetate) to the remaining aqueous residue and transfer the mixture to a separatory funnel. Extract the aqueous layer two more times with the organic solvent.

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous MgSO₄.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude (4-chlorophenyl)-phenylmethanol, typically as a solid.

Protocol 2: Purification by Recrystallization

-

Solvent Selection: Transfer the crude solid product to an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent or solvent pair (e.g., hexane/ethyl acetate, or ethanol/water).

-

Dissolution: Heat the mixture gently with stirring until the solid completely dissolves.

-

Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

-

Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Applications in Research and Drug Development

Key Pharmaceutical Intermediate

The primary industrial application of (4-chlorophenyl)-phenylmethanol is as a crucial building block in the synthesis of pharmaceuticals.[2] It is a direct precursor to the core structure of several H1-antihistamine drugs, which are widely used to treat allergic rhinitis and chronic urticaria.

Biocatalysis and Chiral Resolution

Chiral diarylmethanols are valuable synthons for enantiomerically pure active pharmaceutical ingredients. Research has demonstrated the use of whole-cell biocatalysts, such as the microorganism Nocardia corallina, for the oxidative kinetic resolution of racemic (±)-(4-chlorophenyl)-phenylmethanol.[11] This process allows for the separation of the enantiomers, providing access to the optically active forms which may exhibit different pharmacological activities.[11]

Advanced Synthetic Applications

Recent studies in organic chemistry have utilized (4-chlorophenyl)-phenylmethanol and similar benzylic alcohols as substrates in novel electrochemical transformations. For example, it has been used in electrochemical dehydroxymethylative functionalization, a process that enables the conversion of alcohols into one-carbon-shortened radicals for subsequent bond formation.[12] This highlights its utility as a probe molecule in the development of modern synthetic methodologies.[12]

Safety and Handling

(4-chlorophenyl)-phenylmethanol is harmful if swallowed and may cause skin and eye irritation.[1][7] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. Store in a tightly closed container in a cool, dry place away from incompatible materials.[3]

References

- 1. This compound | C13H11ClO | CID 8401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. (R)-(4-chlorophenyl)-phenylmethanol, CasNo.119-56-2 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 4. chemscene.com [chemscene.com]

- 5. 4-(Chloromethyl)benzyl alcohol (16473-35-1) for sale [vulcanchem.com]

- 6. CN103896729A - Method for preparing 4-dichlorodiphenylmethane - Google Patents [patents.google.com]

- 7. chembk.com [chembk.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. cerritos.edu [cerritos.edu]

- 10. personal.utdallas.edu [personal.utdallas.edu]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

The Central Role of 4-Chlorobenzhydrol in Organic Synthesis: A Mechanistic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the organic chemistry of 4-Chlorobenzhydrol, a versatile diarylmethane derivative. Its significance as a key intermediate in the synthesis of pharmaceuticals and other high-value organic compounds is predicated on the reactivity of its hydroxyl and benzylic functionalities. This document will elucidate the core mechanisms of action of this compound in various organic transformations, provide detailed experimental protocols for its synthesis and key reactions, and present quantitative data to inform reaction optimization.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to its application in organic synthesis. These properties influence its solubility, reactivity, and purification procedures.

| Property | Value | Reference |

| Molecular Formula | C13H11ClO | [1] |

| Molar Mass | 218.68 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Melting Point | 58-60 °C | [1][3][4] |

| Boiling Point | 150-151 °C at 2.6 mm Hg | [1][3][4] |

| Solubility | Insoluble in water; Soluble in organic solvents like isopropyl alcohol and toluene (B28343). | [1][3][4] |

| pKa | 13.34 ± 0.20 (Predicted) | [1][3] |

Core Mechanisms of Action and Key Organic Reactions

This compound participates in a range of organic reactions, primarily centered around its secondary alcohol group and the adjacent benzylic carbon. The presence of a chlorine atom on one of the phenyl rings influences the electron density and stability of intermediates, thereby affecting reaction rates and pathways.

Oxidation to 4-Chlorobenzophenone (B192759)

The oxidation of this compound to its corresponding ketone, 4-chlorobenzophenone, is a fundamental transformation. This reaction is crucial for the synthesis of various compounds where a benzophenone (B1666685) moiety is required. The reaction generally proceeds via the formation of a chromate (B82759) ester or a similar intermediate, followed by the rate-determining cleavage of the α-C-H bond.

The kinetics of oxidation of benzhydrol and its derivatives, including this compound, have been studied using various oxidizing agents. The reaction rate is influenced by the nature of the substituent on the phenyl ring. Electron-withdrawing groups, such as the chloro group in this compound, decrease the rate of oxidation compared to unsubstituted benzhydrol.[5] This is consistent with a mechanism involving the formation of an electron-deficient carbon center in the transition state.[6]

A plausible mechanism for the oxidation of this compound using a chromate-based oxidant is depicted below.

Synthesis via Reduction of 4-Chlorobenzophenone

This compound is commonly synthesized by the reduction of 4-chlorobenzophenone. This transformation can be efficiently achieved using hydride-donating reagents such as sodium borohydride (B1222165) (NaBH4). The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ketone.

The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol, which serves to protonate the resulting alkoxide intermediate to yield the final alcohol product. The yield of this reaction is generally high, often exceeding 90%.[7]

Synthesis via Grignard Reaction

An alternative synthetic route to this compound involves the Grignard reaction. This powerful carbon-carbon bond-forming reaction utilizes an organomagnesium halide (Grignard reagent) to attack a carbonyl compound. For the synthesis of this compound, phenylmagnesium bromide can be reacted with 4-chlorobenzaldehyde (B46862).[8][9]

The mechanism proceeds through the nucleophilic addition of the phenyl group from the Grignard reagent to the carbonyl carbon of the aldehyde. The resulting magnesium alkoxide is then hydrolyzed in an acidic workup to afford the final product.

Nucleophilic Substitution and Derivatization

The hydroxyl group of this compound can be converted into a good leaving group, typically by reaction with a halogenating agent such as thionyl chloride (SOCl2) or concentrated hydrochloric acid, to form 4-chlorobenzhydryl chloride.[10] This chloride is a versatile intermediate that readily undergoes nucleophilic substitution reactions.

A prominent application is the synthesis of 1-(4-Chlorobenzhydryl)piperazine, a key precursor for the antihistamine cetirizine.[7] This reaction proceeds via an SN1-type mechanism, where the departure of the chloride ion is facilitated by the formation of a resonance-stabilized secondary benzylic carbocation. The lone pair of electrons on the nitrogen atom of piperazine (B1678402) then acts as a nucleophile, attacking the carbocation to form the final product.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and reactions of this compound.

Table 1: Synthesis of this compound via Reduction of 4-Chlorobenzophenone

| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Sodium Borohydride | Isopropyl Alcohol | 65 | 2 | Not specified, but used for subsequent step | [4][11] |

| Sodium Borohydride | Methanol/THF | 0 to RT | 2 | 92 | [7] |

Table 2: Kinetic and Thermodynamic Parameters for the Oxidation of Benzhydrols

| Substrate | Oxidant | Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/K·mol) | Free Energy of Activation (ΔG‡) (kJ/mol) | Reference |

| Benzhydrol | Selenium Dioxide | 34.88 | 32.56 | -178.72 | 88.05 | [12] |

| p-Chlorobenzhydrol | Selenium Dioxide | 36.12 | 33.00 | -177.98 | 88.29 | [12] |

| Benzhydrol | Permanganate (TBAHS catalyst) | 32.5 | - | - | 86 | [13] |

Experimental Protocols

Synthesis of this compound from 4-Chlorobenzophenone[4][11]

Materials:

-

4-Chlorobenzophenone (5.0 g, 0.023 mol)

-

Isopropyl alcohol (15 mL)

-

Sodium borohydride (0.265 g, 0.007 mol)

-

Concentrated Hydrochloric Acid

-

Toluene

-

Water

Procedure:

-

Dissolve 4-chlorobenzophenone in isopropyl alcohol in a suitable reaction flask and heat the solution to 50°C.

-

Add sodium borohydride in one portion while maintaining the temperature at 65°C for 2 hours.

-

Distill off approximately 90% of the isopropyl alcohol.

-

Cool the resulting solution and treat it with dilute HCl (5 mL of concentrated HCl in 20 mL of water).

-

Extract the product with 15 mL of toluene.

-

Wash the toluene extract with water until the pH is neutral.

-

The resulting toluene solution of this compound can be used directly in subsequent steps or concentrated to isolate the product. A sample can be concentrated and the melting point of the solid checked (m.p. = 58-60°C).

Synthesis of 1-(4-Chlorobenzhydryl)piperazine from this compound[7][10]

Materials:

-

This compound (from the previous step)

-

Toluene

-

Concentrated Hydrochloric Acid

-

Piperazine

-

Sodium Carbonate

-

Anhydrous Sodium Sulfate

Procedure:

-

Preparation of 4-Chlorobenzhydryl Chloride: To the toluene solution of this compound, add 10 mL of concentrated HCl and heat the mixture at 60°C for 2.5 hours.

-

Cool the reaction mixture to 20°C and separate the organic and aqueous layers.

-

Wash the toluene layer with a 10% aqueous sodium carbonate solution until the pH is 7.

-

Dry the toluene layer over anhydrous sodium sulfate.

-

Reaction with Piperazine: To the dried toluene solution of 4-chlorobenzhydryl chloride, add piperazine. The reaction is typically heated to drive it to completion.

-

After the reaction is complete, cool the mixture and perform an appropriate workup, which may include washing with water and purification by crystallization or chromatography to obtain 1-(4-Chlorobenzhydryl)piperazine.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its reactivity is dominated by the chemistry of its secondary alcohol and benzylic position, influenced by the electronic effects of the para-chloro substituent. The synthetic routes to this compound, primarily through the reduction of 4-chlorobenzophenone or via a Grignard reaction, are well-established and high-yielding. Its subsequent conversion to derivatives such as 1-(4-Chlorobenzhydryl)piperazine highlights its importance in the pharmaceutical industry. The mechanistic understanding and detailed protocols provided in this guide serve as a comprehensive resource for researchers and professionals in the field of organic and medicinal chemistry.

References

- 1. This compound [chembk.com]

- 2. This compound | C13H11ClO | CID 8401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cas 119-56-2,this compound | lookchem [lookchem.com]

- 4. This compound | 119-56-2 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. ias.ac.in [ias.ac.in]

- 7. mdpi.com [mdpi.com]

- 8. chegg.com [chegg.com]

- 9. Solved 4-chlorobenzaldehyde is our first reagent. | Chegg.com [chegg.com]

- 10. Cas 134-83-8,4-Chlorobenzhydrylchloride | lookchem [lookchem.com]

- 11. asianpubs.org [asianpubs.org]

- 12. arcjournals.org [arcjournals.org]

- 13. scirp.org [scirp.org]

An In-depth Technical Guide to 4-Chlorobenzhydrol: Physical and Chemical Properties

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Chlorobenzhydrol, tailored for researchers, scientists, and drug development professionals. The document outlines its chemical identity, physicochemical characteristics, synthesis protocols, and its role in pharmaceutical applications.

Chemical Identity and Structure

This compound, also known as (4-chlorophenyl)(phenyl)methanol, is an organic compound with the chemical formula C₁₃H₁₁ClO.[1][2] It belongs to the class of diarylmethanes and is structurally characterized by a benzhydrol moiety with a chlorine atom substituted on one of the phenyl rings at the para position.

| Identifier | Value |

| IUPAC Name | (4-chlorophenyl)(phenyl)methanol[3] |

| CAS Number | 119-56-2[1][2] |

| Molecular Formula | C₁₃H₁₁ClO[1][2] |

| Molecular Weight | 218.68 g/mol [1][2] |

| SMILES | OC(c1ccccc1)c2ccc(Cl)cc2 |

| InChI Key | AJYOOHCNOXWTKJ-UHFFFAOYSA-N |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is a white crystalline powder at room temperature and is insoluble in water but soluble in organic solvents like ethanol (B145695) and acetone.[1][4][5]

| Property | Value | Source(s) |

| Appearance | White crystalline powder | [1][4] |

| Melting Point | 58-60 °C | [1] |

| Boiling Point | 150-151 °C at 2.6 mmHg | [1] |

| Density | ~1.118 g/cm³ (estimate) | [1] |

| pKa | 13.34 ± 0.20 (Predicted) | [1][4] |

| Water Solubility | Insoluble | [1][4] |

| Refractive Index | 1.5260 (estimate) | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral information is available across various databases.

| Spectrum Type | Availability |

| ¹H NMR | Available[3][6] |

| ¹³C NMR | Available[6] |

| Infrared (IR) | Available[3][6] |

| Mass Spectrometry (MS) | Available[3][6] |

| Raman | Available[3][6] |

Experimental Protocols: Synthesis of this compound

This compound is commonly synthesized by the reduction of 4-chlorobenzophenone (B192759). Two detailed experimental protocols are provided below.

Synthesis via Sodium Borohydride (B1222165) Reduction

This method involves the reduction of 4-chlorobenzophenone using sodium borohydride in an alcoholic solvent.

Experimental Procedure: [1][7]

-

Dissolve 5.0 g (0.023 mol) of 4-chlorobenzophenone in 15 mL of isopropyl alcohol (IPA).

-

Heat the solution to 50 °C.

-

Add 0.265 g (0.007 mol) of sodium borohydride in one portion.

-

Maintain the reaction temperature at 65 °C for 2 hours.

-

Distill the reaction mixture to remove approximately 90% of the isopropyl alcohol.

-

Cool the resulting solution and treat it with dilute HCl (5 mL of concentrated HCl in 20 mL of water).

-

Extract the product with 15 mL of toluene (B28343).

-

Wash the toluene extract with water until the pH is neutral (pH 7).

-

The resulting product in the toluene extract can be used for subsequent steps without isolation or can be concentrated to isolate the solid product.

Synthesis via Aluminum Powder Reduction

An alternative method for the synthesis of this compound utilizes aluminum powder as the reducing agent in a basic methanolic solution.

Experimental Procedure: [8]

-

Prepare a solution by mixing 850 mL of methanol (B129727) and 150 mL of water in a reaction vessel.

-

Add 1.3 mol of sodium hydroxide (B78521) to the methanol-water mixture and stir until completely dissolved.

-

Add 1 mol of 4-chlorobenzophenone to the solution and stir thoroughly.

-

Raise the temperature of the reaction mixture to 40-45 °C.

-

Add 0.8 mol of aluminum powder in small portions, maintaining the temperature at 40-45 °C.

-

Continue stirring at 40-45 °C until the reaction is complete.

-

Filter the hot reaction mixture to collect the crystalline product.

-

Dry the collected crystals to obtain this compound.

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds.[4] Its primary application is in the production of antihistamines, such as cetirizine, and other active pharmaceutical ingredients.[4][9] It is also identified as a related compound or impurity in the synthesis of drugs like meclizine.[10] The presence of the chlorine atom enhances its reactivity, making it a versatile building block in organic synthesis for the development of new therapeutic agents.[5][11]

Safety and Handling

This compound is considered harmful if swallowed, in contact with skin, or if inhaled, and it can cause irritation to the eyes, respiratory system, and skin.[4] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound.[12] It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[12] For detailed safety information, refer to the Safety Data Sheet (SDS).[13][14]

References

- 1. Cas 119-56-2,this compound | lookchem [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C13H11ClO | CID 8401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. CAS 119-56-2: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound(119-56-2) 1H NMR spectrum [chemicalbook.com]

- 7. This compound | 119-56-2 [chemicalbook.com]

- 8. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 9. nbinno.com [nbinno.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. fishersci.com [fishersci.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to the Solubility of 4-Chlorobenzhydrol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Chlorobenzhydrol in various solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides detailed experimental protocols for determining precise solubility values.

Introduction to this compound

This compound, with the chemical formula C₁₃H₁₁ClO, is a chlorinated aromatic alcohol. It is a white to off-white crystalline solid that serves as a key intermediate in the synthesis of various pharmaceuticals, including antihistamines, and other organic compounds.[1][2][3] Understanding its solubility in different solvents is crucial for its application in chemical synthesis, purification, and formulation development.

Qualitative Solubility Profile

Based on available data, this compound exhibits a range of solubilities in common organic and inorganic solvents. Generally, it is soluble in polar organic solvents and sparingly soluble to insoluble in water.[1][2][3][4]

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility |

| N,N-Dimethylformamide | Very Soluble[2] |

| Methanol | Soluble[2] |

| Ethanol | Soluble[1][3] |

| Acetone | Soluble[1][3] |

| Glacial Acetic Acid | Sparingly Soluble[2] |

| Chloroform | Very Slightly Soluble[2] |

| Water | Practically Insoluble/Insoluble[2][4][5] |

Note: The terms "Very Soluble," "Soluble," "Sparingly Soluble," and "Very Slightly Soluble" are qualitative descriptors and do not represent specific quantitative values. The precise solubility can be affected by factors such as temperature and the purity of both the solute and the solvent.

Experimental Protocols for Quantitative Solubility Determination

To obtain precise and actionable solubility data, experimental determination is necessary. The following are detailed methodologies for quantifying the solubility of this compound.

Gravimetric Method

This classic and straightforward method involves the preparation of a saturated solution, followed by the evaporation of the solvent to determine the mass of the dissolved solute.

Materials:

-

This compound

-

Selected Solvent

-

Analytical Balance

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters)

-

Volumetric flasks

-

Oven

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

-

Filtration: Filter the saturated solution to remove any undissolved solid. It is crucial to maintain the temperature during filtration to prevent precipitation or further dissolution.

-

Solvent Evaporation: Accurately measure a known volume of the clear filtrate into a pre-weighed, dry container. Carefully evaporate the solvent using a rotary evaporator or by placing it in an oven at a temperature below the boiling point of the solvent and the melting point of this compound.

-

Mass Determination: Once the solvent is completely evaporated and the residue is dry, cool the container in a desiccator and weigh it.

-

Calculation: The solubility is calculated as the mass of the dissolved this compound per volume of solvent (e.g., in g/100 mL).

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method is a more sensitive and precise technique for determining solubility, especially for compounds with low solubility.

Materials:

-

This compound

-

Selected Solvent

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Analytical column (e.g., C18)

-

Mobile phase

-

Filtration apparatus

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution: Follow steps 1 and 2 of the Gravimetric Method.

-

Filtration: Filter the saturated solution through a chemically compatible syringe filter (e.g., 0.22 µm) to remove undissolved solids.

-

Sample Preparation: Dilute an accurately measured aliquot of the filtrate with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations and inject them into the HPLC system to generate a calibration curve (peak area vs. concentration).

-

Sample Analysis: Inject the diluted sample solution into the HPLC system and record the peak area.

-

Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the experimental determination of solubility using the gravimetric method.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

References

A Comprehensive Spectroscopic Analysis of 4-Chlorobenzhydrol

This technical guide provides an in-depth overview of the spectroscopic data for 4-Chlorobenzhydrol, a compound frequently utilized in the synthesis of pharmaceuticals, including antihistamines.[1][2][3][4] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Spectroscopic Data

The structural characterization of this compound is substantiated by data from ¹H NMR, ¹³C NMR, IR, and MS analyses. These findings are summarized in the tables below.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃).[2][5][6][7]

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃) [5]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.19 - 7.28 | m | Aromatic Protons |

| 5.81 | s | Methine Proton (CH) |

| ~2.24 | s | Hydroxyl Proton (OH) |

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃) [6][7]

| Chemical Shift (δ) ppm | Assignment |

| 143.46 | Quaternary Aromatic Carbon (C-Ar) |

| 142.23 | Quaternary Aromatic Carbon (C-Ar) |

| 133.31 | Quaternary Aromatic Carbon (C-Cl) |

| 128.65 | Aromatic Methine Carbon (CH-Ar) |

| 128.20 | Aromatic Methine Carbon (CH-Ar) |

| 127.87 | Aromatic Methine Carbon (CH-Ar) |

| 126.54 | Aromatic Methine Carbon (CH-Ar) |

| 75.65 | Methine Carbon (CH-OH) |

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound displays characteristic absorption bands for its hydroxyl and aromatic moieties. The data can be obtained from a KBr disc or a nujol mull preparation.[1][2]

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Association |

| 3400 - 3200 | O-H (alcohol, stretch) |

| 3100 - 3000 | C-H (aromatic, stretch) |

| ~2900 | C-H (methine, stretch) |

| 1600 - 1450 | C=C (aromatic, stretch) |

| 1250 - 1000 | C-O (alcohol, stretch) |

| 800 - 600 | C-Cl (stretch) |

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound shows a distinct molecular ion peak and several key fragment ions.[1][5]

Table 4: Mass Spectrometry Data for this compound (Electron Ionization) [5]

| m/z | Relative Intensity (%) | Assignment |

| 220 | 10.6 | [M+2]⁺• Isotope Peak (due to ³⁷Cl) |

| 218 | 31.7 | [M]⁺• Molecular Ion (C₁₃H₁₁³⁵ClO) |

| 183 | 10.7 | [M-Cl]⁺ |

| 165 | 8.8 | [M-H₂O-Cl]⁺ |

| 139 | 33.1 | [C₁₁H₇]⁺ Fragment |

| 105 | 100.0 | [C₇H₅O]⁺ Benzoyl Cation (Base Peak) |

| 77 | 30.0 | [C₆H₅]⁺ Phenyl Cation |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid sample like this compound.

-

Sample Preparation: Weigh approximately 5-10 mg of the this compound sample and dissolve it in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR: Acquire the proton-decoupled ¹³C spectrum. A larger number of scans is typically required. Typical parameters include a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

-

Sample Preparation: Grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place a portion of the powder into a pellet-pressing die and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the empty spectrometer should be recorded and subtracted from the sample spectrum.

-

Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Volatilize the sample by heating the probe. In the ion source, bombard the gaseous molecules with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: Detect the separated ions and generate a mass spectrum that plots the relative abundance of ions as a function of their m/z ratio.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound 98 119-56-2 [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. This compound(119-56-2) 1H NMR spectrum [chemicalbook.com]

- 6. This compound(119-56-2) 13C NMR [m.chemicalbook.com]

- 7. Solved Table 4: Carbon -13 NMR Spectrum of | Chegg.com [chegg.com]

An In-Depth Technical Guide to the Enantioselective Synthesis of (S)-4-chlorobenzhydrol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for the enantioselective synthesis of (S)-4-chlorobenzhydrol, a key chiral intermediate in the pharmaceutical industry. The document details various synthetic strategies, including asymmetric reduction of the prochiral ketone, enzymatic kinetic resolution of the racemic alcohol, and chromatographic separation of enantiomers. For each method, detailed experimental protocols are provided, and quantitative data are summarized for comparative analysis. Furthermore, key reaction pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the processes.

Asymmetric Reduction of 4-chlorobenzophenone (B192759)

The most direct approach to obtaining enantiomerically pure (S)-4-chlorobenzhydrol is through the asymmetric reduction of its corresponding ketone, 4-chlorobenzophenone. Several highly effective methods have been developed for this transformation, primarily utilizing chiral catalysts to induce stereoselectivity.

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of ketones to alcohols.[1] This reaction employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like proline, in the presence of a borane (B79455) reducing agent.[2][3] The catalyst forms a complex with the borane, which then coordinates to the ketone in a sterically defined manner, leading to a highly facial-selective hydride transfer.[4]

Experimental Protocol:

A representative procedure for the CBS reduction of 4-chlorobenzophenone is as follows:

-

To a solution of (S)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen), a solution of borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) (1.0 M in THF, 1.0 equivalents) is added dropwise at room temperature.

-

The mixture is stirred for 15-20 minutes to allow for the formation of the active catalyst-borane complex.

-

The reaction mixture is then cooled to -20 °C.

-

A solution of 4-chlorobenzophenone (1.0 equivalent) in anhydrous THF is added dropwise over a period of 30 minutes.

-

The reaction is stirred at -20 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is quenched by the slow addition of methanol (B129727), followed by 1 M HCl.

-

The mixture is then extracted with ethyl acetate (B1210297), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford (S)-4-chlorobenzhydrol.

Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation utilizes a chiral ruthenium-diphosphine-diamine complex as a catalyst to effect the enantioselective hydrogenation of ketones.[5] The catalyst, often a Ru-BINAP complex, activates molecular hydrogen and delivers it to the carbonyl group of the substrate with high stereocontrol.[6] This method is known for its high efficiency and enantioselectivity.

Experimental Protocol:

A general procedure for the Noyori asymmetric hydrogenation of 4-chlorobenzophenone is as follows:

-

In a high-pressure reactor, a chiral ruthenium catalyst such as RuCl₂[(S)-BINAP] (0.005-0.01 equivalents) and 4-chlorobenzophenone (1.0 equivalent) are dissolved in a suitable solvent, typically methanol or ethanol.

-

The reactor is sealed, purged with hydrogen gas several times, and then pressurized with hydrogen to the desired pressure (e.g., 10-50 atm).

-

The reaction mixture is stirred at a specific temperature (e.g., 50-80 °C) for a designated period (e.g., 12-24 hours), or until hydrogen uptake ceases.

-

After cooling to room temperature and venting the hydrogen, the solvent is removed under reduced pressure.

-

The residue is then purified by column chromatography to yield (S)-4-chlorobenzhydrol.

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is an alternative to using molecular hydrogen, employing a hydrogen donor such as isopropanol (B130326) or a formic acid/triethylamine (B128534) mixture.[7] Chiral ruthenium catalysts, particularly those based on N-tosyl-1,2-diphenylethylenediamine (TsDPEN) ligands, are highly effective for this transformation.[8][9]

Experimental Protocol:

A typical procedure for the asymmetric transfer hydrogenation of 4-chlorobenzophenone is as follows:

-

A mixture of 4-chlorobenzophenone (1.0 equivalent) and a chiral catalyst, for instance, RuCl--INVALID-LINK-- (0.01 equivalents), is prepared in a flask.

-

A 5:2 azeotropic mixture of formic acid and triethylamine is added as the hydrogen source and solvent.

-

The reaction mixture is stirred at a controlled temperature (e.g., 25-40 °C) and monitored by TLC.

-

Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate.

-

The combined organic layers are washed with a saturated solution of sodium bicarbonate and brine, then dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the crude product is purified by column chromatography to give (S)-4-chlorobenzhydrol.

Chemoenzymatic Reduction

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. Whole-cell biocatalysts, such as engineered Escherichia coli expressing a ketoreductase (KRED), can reduce 4-chlorobenzophenone with excellent enantioselectivity. This can be part of a chemoenzymatic cascade.

Experimental Protocol:

A chemoenzymatic approach can be employed as follows:

-

Chemical Synthesis of Substrate: 4-chlorobenzophenone is synthesized via a Suzuki-Miyaura coupling of 4-chlorobenzoyl chloride and phenylboronic acid using a palladium catalyst.

-

Whole-Cell Bioreduction:

-

A culture of engineered E. coli cells expressing a suitable ketoreductase is grown and harvested.

-

The cells are resuspended in a buffer solution (e.g., phosphate (B84403) buffer, pH 7.0) containing a co-factor regeneration system (e.g., glucose and glucose dehydrogenase).

-

4-chlorobenzophenone, dissolved in a water-miscible co-solvent (e.g., isopropanol), is added to the cell suspension.

-

The reaction is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation.

-

The progress of the reduction is monitored by HPLC.

-

Upon completion, the mixture is extracted with an organic solvent, and the organic phase is dried and concentrated.

-

Purification by column chromatography yields (S)-4-chlorobenzhydrol.

-

Enzymatic Kinetic Resolution of Racemic 4-chlorobenzhydrol

Enzymatic kinetic resolution (EKR) is a widely used technique for separating enantiomers of a racemic mixture. This method relies on the stereoselective reaction of an enzyme with one enantiomer at a much faster rate than the other. For racemic this compound, lipases are commonly employed to catalyze the acylation of one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

Lipase-Catalyzed Transesterification

Candida antarctica Lipase (B570770) B (CALB), often in its immobilized form (e.g., Novozym 435), is a highly effective biocatalyst for the kinetic resolution of chiral alcohols via transesterification.[10][11][12]

Experimental Protocol:

A general procedure for the lipase-catalyzed kinetic resolution of racemic this compound is as follows:

-

Racemic this compound (1.0 equivalent) is dissolved in a suitable organic solvent (e.g., toluene (B28343) or methyl tert-butyl ether).

-

An acyl donor, such as vinyl acetate or ethyl acetate (2.0-5.0 equivalents), is added to the solution.

-

Immobilized Candida antarctica Lipase B (e.g., Novozym 435) is added to the reaction mixture.

-

The suspension is incubated at a specific temperature (e.g., 30-40 °C) with shaking.

-

The reaction is monitored by chiral HPLC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.

-

The reaction is typically stopped at or near 50% conversion to achieve high ee for both the unreacted alcohol and the ester product.

-

The enzyme is removed by filtration, and the solvent is evaporated.

-

The resulting mixture of (S)-4-chlorobenzhydrol and the acylated (R)-enantiomer is separated by column chromatography.

Chiral Chromatography

For large-scale production, simulated moving bed (SMB) chromatography is an efficient continuous separation technique for resolving enantiomers.

Experimental Protocol:

The resolution of racemic this compound can be achieved using an SMB system with the following parameters:

-

Stationary Phase: A chiral stationary phase, such as spherical silica gel coated with amylase-tri(3,5-dimethyl carbanilate).

-

Mobile Phase: A mixture of n-hexane, ethanol, and a small amount of trifluoroacetic acid (TFA).

-

Operating Temperature: The separation is typically carried out at a constant temperature, for example, 25-35 °C.

-

Detection: UV detection is used to monitor the separation of the enantiomers.

-

The system parameters, including flow rates and switching times, are optimized to achieve high purity and yield for both enantiomers. The collected fractions containing the desired (S)-enantiomer are then concentrated to obtain the final product.

Data Presentation

Table 1: Comparison of Synthetic Methods for (S)-4-chlorobenzhydrol

| Method | Catalyst/Enzyme | Reagents/Conditions | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Asymmetric Reduction | |||||

| CBS Reduction | (S)-Me-CBS-oxazaborolidine | BH₃·SMe₂, THF, -20 °C | High | >95 (Typical) | [1] |

| Noyori Hydrogenation | RuCl₂[(S)-BINAP] | H₂ (10-50 atm), MeOH, 50-80 °C | High | >98 (Typical) | [5][6] |

| Asymmetric Transfer Hydrogenation | RuCl--INVALID-LINK-- | HCOOH/NEt₃, 25-40 °C | High | 48 (for 4-chlorobenzophenone) | [8] |

| Chemoenzymatic Reduction | Engineered E. coli (KRED) | Glucose, Buffer (pH 7.0), 30 °C | 81 | 99 | |

| Enzymatic Kinetic Resolution | |||||

| Lipase-Catalyzed Transesterification | Candida antarctica Lipase B | Vinyl acetate, Toluene, 30-40 °C | ~50 (for each enantiomer) | >99 (at 50% conversion) | [10][11] |

| Chiral Chromatography | |||||

| Simulated Moving Bed (SMB) | Amylase-based CSP | n-Hexane/Ethanol/TFA | >95 | >99 |

Visualizations

References

- 1. insuf.org [insuf.org]

- 2. nobelprize.org [nobelprize.org]

- 3. Chiral Oxazaborolidines [Organocatalysts] | TCI AMERICA [tcichemicals.com]

- 4. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 5. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Asymmetric transfer hydrogenation over Ru–TsDPEN catalysts supported on siliceous mesocellular foam - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Candidaantarctica Lipase B mediated kinetic resolution: A sustainable method for chiral synthesis of antiproliferative β-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dual enzymatic dynamic kinetic resolution by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase and Candida antarctica lipase B - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350 - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 4-Chlorobenzhydrol from 4-Chlorobenzophenone: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the initial synthesis of 4-chlorobenzhydrol from 4-chlorobenzophenone (B192759), a key chemical transformation in pharmaceutical and materials science. This document details established experimental protocols, presents quantitative data in a structured format, and illustrates the underlying chemical pathways and experimental workflows. The intended audience for this guide includes researchers, scientists, and professionals in drug development who require a detailed and practical understanding of this synthetic route.

Introduction

This compound is a diarylmethane derivative that serves as a crucial intermediate in the synthesis of various compounds, including antihistamines like cetirizine.[1][2] Its preparation is a fundamental step in many multi-step synthetic processes. The most common and direct method for the synthesis of this compound is the reduction of the corresponding ketone, 4-chlorobenzophenone. This reduction can be achieved through various methods, including catalytic hydrogenation and, more commonly, the use of reducing agents such as sodium borohydride (B1222165). This guide will focus on the prevalent laboratory-scale synthesis utilizing sodium borohydride, as well as an alternative method employing aluminum powder.

Reaction Mechanism and Pathway

The synthesis of this compound from 4-chlorobenzophenone is a classic example of a ketone reduction to a secondary alcohol. The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ketone.

The most widely used laboratory reagent for this transformation is sodium borohydride (NaBH₄). The mechanism involves the transfer of a hydride ion from the borohydride to the carbonyl carbon, forming a tetrahedral alkoxide intermediate. This intermediate is then protonated by a protic solvent (e.g., an alcohol) to yield the final alcohol product, this compound.[3][4]

Below is a diagram illustrating the general reaction pathway.

Caption: General reaction pathway for the reduction of 4-chlorobenzophenone.

Experimental Protocols

This section details two distinct and reliable methods for the synthesis of this compound from 4-chlorobenzophenone.

Method 1: Sodium Borohydride Reduction in Isopropyl Alcohol

This protocol is adapted from a commonly cited laboratory procedure.[1][2]

Materials:

-

4-chlorobenzophenone

-

Isopropyl alcohol (IPA)

-

Sodium borohydride (NaBH₄)

-

Hydrochloric acid (HCl), concentrated

-

Water

Procedure:

-

In a reaction flask, dissolve 5.0 g (0.023 mol) of 4-chlorobenzophenone in 15 mL of isopropyl alcohol.

-

Heat the mixture to 50°C.

-

Once the temperature is stable, add 0.265 g (0.007 mol) of sodium borohydride in portions, while maintaining the reaction temperature at 65°C for 2 hours.

-

After the reaction is complete, distill off approximately 90% of the isopropyl alcohol.

-

Cool the resulting solution and treat it with a dilute HCl solution (prepared by adding 5 mL of concentrated HCl to 20 mL of water).

-

Extract the product with 15 mL of toluene.

-

Wash the toluene extract with water until the pH of the aqueous layer is neutral (pH ~7).

-

The resulting toluene solution containing this compound can be used directly in subsequent steps or concentrated to isolate the product.

Method 2: Aluminum Powder Reduction in Alkaline Methanol (B129727)

This method provides an alternative to borohydride reduction and is suitable for specific applications.

Materials:

-

4-chlorobenzophenone

-

Methanol

-

Water

-

Sodium hydroxide (B78521) (NaOH)

-

Aluminum powder

Procedure:

-

In a reaction kettle, add 850 mL of methanol and 150 mL of water.

-

Maintain the temperature at 15°C and add sodium hydroxide, ensuring it dissolves completely. The molar ratio of 4-chlorobenzophenone to sodium hydroxide should be 1:1.3.

-

Add 4-chlorobenzophenone to the reactor (1 mol equivalent).

-

After the addition, stir the mixture thoroughly and adjust the temperature to 40-45°C, holding for 5 minutes.

-

While maintaining the temperature at 40-45°C, add aluminum powder (0.8 mol equivalent) in batches.

-

Continue stirring at 40-45°C until the reaction reaches its endpoint (monitoring by TLC is recommended).

-

Filter the hot reaction mixture to obtain the this compound crystals.

-

Dry the collected crystals.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters from the described experimental protocols.

| Parameter | Method 1: NaBH₄ Reduction[1][2] | Method 2: Al Powder Reduction |

| Reactants | ||

| 4-Chlorobenzophenone | 5.0 g (0.023 mol) | 1 mol equivalent |

| Sodium Borohydride | 0.265 g (0.007 mol) | - |

| Aluminum Powder | - | 0.8 mol equivalent |

| Sodium Hydroxide | - | 1.3 mol equivalent |

| Solvents | ||

| Isopropyl Alcohol | 15 mL | - |

| Methanol | - | 850 mL |

| Water | - | 150 mL |

| Reaction Conditions | ||

| Temperature | 65°C | 40-45°C |

| Reaction Time | 2 hours | Endpoint determined by monitoring |

| Product Properties | ||

| Melting Point | 58-60°C[1][2] | Not specified |

| Appearance | White crystalline powder[1][2] | Crystalline solid |

Physicochemical and Spectroscopic Data

The synthesized this compound is a white crystalline powder.[1][2] Key physical properties and spectroscopic data are summarized below for characterization purposes.

| Property | Value |

| Molecular Formula | C₁₃H₁₁ClO |

| Molecular Weight | 218.68 g/mol |

| Melting Point | 58-60 °C[2] |

| Boiling Point | 150-151°C at 2.6 mm Hg[2] |

| Appearance | White crystalline powder[1][2] |

| Solubility | Insoluble in water[2] |

| ¹H NMR (399.65 MHz, CDCl₃) | Spectrum available in chemical databases.[5] |

| ¹³C NMR | Spectrum available in chemical databases.[6] |

| IR Spectrum | Data available in chemical databases.[7][8] |

| Mass Spectrum | Molecular Ion (m/z): 218[6] |

Conclusion

The synthesis of this compound from 4-chlorobenzophenone via reduction is a well-established and efficient process. The use of sodium borohydride in an alcoholic solvent represents a mild and high-yielding method suitable for most laboratory settings. The alternative use of aluminum powder in an alkaline medium provides a viable, albeit different, synthetic route. The detailed protocols, quantitative data, and illustrative diagrams provided in this guide offer a comprehensive resource for the successful synthesis and characterization of this important chemical intermediate.

References

- 1. This compound | 119-56-2 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. brainly.com [brainly.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. This compound(119-56-2) 1H NMR [m.chemicalbook.com]

- 6. This compound(119-56-2) 13C NMR spectrum [chemicalbook.com]

- 7. This compound(119-56-2) IR Spectrum [chemicalbook.com]

- 8. This compound(119-56-2) IR2 [m.chemicalbook.com]

Molecular weight of 4-Chlorobenzhydrol 218.68 g/mol

An In-Depth Technical Guide to 4-Chlorobenzhydrol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, with a molecular weight of 218.68 g/mol , is a diarylmethane compound that serves as a critical intermediate in organic and medicinal chemistry.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its significant applications, particularly as a precursor in the synthesis of second-generation antihistamines like Cetirizine (B192768).[3][4][5] Furthermore, this document elucidates the biochemical pathways associated with its pharmacologically active derivatives and outlines essential safety and handling procedures. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams to facilitate understanding.

Chemical and Physical Properties

This compound is a white crystalline powder at room temperature.[2] It is generally insoluble in water but shows good solubility in various organic solvents.[6]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₁ClO | [1] |

| Molecular Weight | 218.68 g/mol | [1] |